(2-methyl-2H-indazol-7-yl)methanamine
Overview
Description
“(2-methyl-2H-indazol-7-yl)methanamine” is a chemical compound with the molecular formula C9H11N3 . It has a molecular weight of 161.21 g/mol. The IUPAC name for this compound is “this compound” and its InChI code is 1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2H-indazole ring, which is a type of azole ring that contains two nitrogen atoms, with a methyl group and a methanamine group attached .Physical and Chemical Properties Analysis
“this compound” is a chemical compound with the molecular formula C9H11N3 and a molecular weight of 161.21 g/mol. The InChI code for this compound is 1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 .Mechanism of Action
Target of Action
Indazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiprotozoal effects . Therefore, the targets could potentially include various enzymes, receptors, or proteins involved in these biological processes.
Mode of Action
For instance, some indazole derivatives have been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation .
Biochemical Pathways
For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in the inflammatory response .
Result of Action
Indazole derivatives have been found to exhibit antimicrobial and anti-inflammatory activities . For instance, some indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-methyl-2H-indazol-7-yl)methanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, this compound can cause toxic or adverse effects, including liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. These interactions can affect the compound’s accumulation and distribution, influencing its efficacy and toxicity. For instance, this compound has been shown to accumulate in the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interaction with biomolecules and its overall biological activity. For example, this compound has been found to localize in the mitochondria, where it affects cellular energy production and apoptosis .
Properties
IUPAC Name |
(2-methylindazol-7-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIMTLFJRIQKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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